Product packaging for Azoxyaniline(Cat. No.:CAS No. 101-13-3)

Azoxyaniline

Cat. No.: B085992
CAS No.: 101-13-3
M. Wt: 228.25 g/mol
InChI Key: DJGYNCWNFYWANE-UHFFFAOYSA-N
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Description

Azoxyaniline is an aromatic amine compound featuring an azoxy functional group, with the molecular formula C12H11N3O . This compound is of significant interest in organic synthesis and materials science due to its unique structure. Azoxybenzene derivatives, such as this compound, are extensively applied in various industries as reducing agents, polymerization inhibitors, and drug intermediates . Certain azoxybenzene derivatives are employed in electronic displays as liquid crystals . Furthermore, the azoxy group is considered a bioisostere of amide and alkene functionalities and has shown promising anticancer properties in research settings . In synthetic chemistry, the azoxy group serves as a versatile precursor and can act as an ortho-directing group in the C–H functionalization of arenes . The compound is typically synthesized through the selective oxidation of anilines, a process that can be finely controlled to yield the azoxy product over the nitro derivative . As a research chemical, this compound provides a valuable building block for developing novel materials, bioactive molecules, and complex organic compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N4O B085992 Azoxyaniline CAS No. 101-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl)-(3-aminophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGYNCWNFYWANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+](C2=CC=CC(=C2)N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-13-3
Record name Azoxyaniline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

The Significance of Azoxy Compounds As Intermediates and Structural Motifs

Azoxy compounds are characterized by the functional group R-N=N⁺(-O⁻)-R', which is the formally oxidized counterpart of the azo group. researchgate.netnih.gov This structural feature imparts a range of useful chemical properties that have been exploited in various fields.

Historically, azoxy compounds have been recognized for their applications in the creation of dyes, liquid crystals, and polymers. researchgate.nettcu.edu The azoxy group's thermal stability, distinct optical properties, and solubility contribute to their utility in materials science. researchgate.net For instance, certain azoxybenzene (B3421426) derivatives are well-known for their liquid crystalline properties, a state of matter between a crystalline solid and an isotropic liquid, which has been pivotal in the development of display technologies. scipublications.comnih.gov

In the realm of organic synthesis, azoxy compounds serve as crucial intermediates. lookchem.comontosight.ai They can be synthesized through methods such as the selective reduction of aromatic nitro compounds or the oxidation of anilines. researchgate.netresearchgate.net Their reactivity allows them to be used as building blocks for a variety of other functional groups and molecular architectures. researchgate.net For example, the azoxy group can be a precursor for the synthesis of amines and other functionalities through specific reduction reactions. ontosight.ai Furthermore, the azoxy functionality can act as an ortho-directing group in the C-H functionalization of arenes, a powerful strategy for creating substituted aromatic compounds. researchgate.net

Recent research has expanded the utility of azoxy compounds, exploring their role as radical precursors and in photochemistry. researchgate.netnih.gov Under visible light irradiation, certain protected azoxy compounds can generate reactive nitrene intermediates, which can then participate in reactions like C-H functionalization and the difunctionalization of vinyl ethers. researchgate.netnih.gov This opens up new avenues for the construction of complex molecules under mild conditions.

An Overview of Azoxyaniline S Role in Advanced Synthetic Pathways

Reductive Oligomerization of Aromatic Nitro Compounds

A primary route to this compound involves the reductive coupling of aromatic nitro compounds, such as nitroaniline. This process, a form of oligomerization, relies on the partial reduction and subsequent condensation of the nitro group to form the characteristic azoxy bridge (-N=N(O)-).

Modern synthetic approaches utilize sophisticated catalytic systems to drive the reductive oligomerization of nitroanilines. Among the most effective are catalysts based on iron oxide (Fe₃O₄) spheres decorated with transition metal nanoparticles from Group 11 (Copper, Silver, Gold). nih.govacs.org These heterogeneous catalysts offer high efficiency and the advantage of being magnetically separable from the reaction mixture for reuse. nih.govmdpi.com

The choice of the decorating metal nanoparticle significantly influences the catalytic activity. Gold (Au) nanoparticles on Fe₃O₄ have demonstrated superior performance in the reduction of 4-nitroaniline (B120555). nih.govacs.org Studies show that the Fe₃O4-Au catalyst leads to a reaction rate approximately 20 times higher than that of undecorated Fe₃O₄ spheres. nih.govacs.org The catalytic efficiency for the conversion of 4-nitroaniline using these systems shows a clear trend, with gold being the most active, followed by silver and then copper. acs.org

Catalyst SystemReaction Rate Constant (k) (mM L⁻¹ min⁻¹)Maximum Conversion (%)Notable Findings
Bare Fe₃O₄0.018~70-80Baseline catalytic activity. nih.govacs.org
Fe₃O₄-Cu NPsData not specified, but slower than Ag and Au82.5 (increases to 91.3 with NaBH₄)Activity is enhanced with an additional reducing agent. nih.govacs.org
Fe₃O₄-Ag NPsData not specified, but faster than Cu93.4High conversion without additional reducing agents. nih.govacs.org
Fe₃O₄-Au NPs0.416 (increases to 1.04 with NaBH₄)96.6Highest catalytic activity and conversion rate among the tested systems. nih.govacs.org

The reduction of nitroaromatics like nitroaniline is a complex, multi-step process. acs.orgnih.gov When catalyzed by systems such as Fe₃O₄-Au, the reaction follows pseudo-first-order kinetics. nih.govacs.org

The generally accepted mechanism for this transformation is a variation of the Haber condensation pathway. acs.orgacs.org The process involves several key steps:

Initial Reduction: The catalyst facilitates the transfer of electrons, reducing the nitro group (-NO₂) on an aniline (B41778) molecule to a nitroso intermediate (-N=O). acs.org

Further Reduction: The nitroso intermediate can be further reduced to a hydroxylamine (B1172632) intermediate (-NH-OH). acs.orgacs.org

Condensation: The pivotal step for azoxy formation is the condensation reaction between a nitrosoaniline molecule and a phenylhydroxylamine molecule, which forms the this compound structure. acs.orgnih.govnih.gov

Further Oligomerization: This initial this compound dimer can then react with other activated intermediates to form longer oligomeric chains. acs.org

The metallic nanoparticles on the catalyst surface play a crucial role by promoting electron mobility and providing active sites for the reduction to occur. acs.org

The degree of oligomerization—that is, the number of monomer units linked together—can be controlled by adjusting various reaction parameters. Research in related oligomerization reactions shows that temperature, pressure (or vacuum), and reaction time are critical factors. acs.orgnih.govmdpi.com

Temperature: Higher temperatures generally increase the reaction rate and can lead to a higher degree of oligomerization. nih.govmdpi.com However, excessively high temperatures might promote side reactions or decomposition.

Pressure: In reactions where a byproduct like water is removed, applying a vacuum can shift the equilibrium toward the formation of larger oligomers. nih.gov Conversely, for reactions involving gaseous reactants like H₂, increasing the pressure can accelerate the reduction steps.

Reaction Time: The average degree of oligomerization typically increases with longer reaction times, as more condensation steps can occur. nih.gov

Catalyst Concentration: Higher catalyst loading can accelerate the reaction, potentially leading to a higher oligomerization degree in a shorter time frame. nih.gov

In the specific case of the reductive oligomerization of 4-nitroaniline, studies have identified the formation of both a dimer (C₁₂H₁₂N₄O) and a six-unit oligomer, indicating that the degree of polymerization can be influenced under specific laboratory conditions (e.g., 20 °C, 101.3 kPa). acs.org It is suggested that increasing the temperature and pressure could lead to an even greater degree of oligomerization. acs.org

Reaction ParameterEffect on Oligomerization DegreeRationale
TemperatureIncreasesEnhances reaction kinetics and promotes further condensation. nih.gov
Pressure/VacuumVariableIncreased pressure of gaseous reactants (e.g., H₂) can speed up reduction; vacuum can remove byproducts, driving the reaction forward. acs.orgnih.gov
Reaction TimeIncreasesAllows for more sequential additions of monomer units to the growing chain. nih.gov
Catalyst LoadingIncreasesProvides more active sites, accelerating the rate of formation of oligomers. nih.gov

Kinetic and Mechanistic Aspects of Catalyzed Reductions

Selective Functional Group Transformations for this compound Synthesis

Beyond direct synthesis from nitro precursors, azoxyanilines can be formed or modified through selective transformations of functional groups on more complex molecules.

A key challenge in organic synthesis is the chemoselective reduction of one functional group in the presence of others. chemistryviews.org For the synthesis of a specific this compound derivative, one might start with a precursor that already contains an azoxy bond but also has a nitro group elsewhere on the aromatic scaffold (e.g., a dinitro-azoxybenzene). The goal is to reduce the target nitro group to an amine without cleaving the existing azoxy linkage.

Various methods have been developed for the chemoselective reduction of aromatic nitro groups:

Zinc in the presence of Ammonium (B1175870) Salts: Using zinc powder with aqueous ammonium chloride (NH₄Cl) or ammonium formate (B1220265) (HCO₂NH₄) in an ionic liquid medium can effectively reduce nitroarenes to their corresponding amines while leaving other reducible groups intact. researchgate.net

Catalytic Hydrogenation with Modified Catalysts: Palladium on carbon (Pd/C) is a powerful catalyst for nitro reduction. chemistryviews.org By carefully controlling reaction conditions (e.g., using an atmospheric pressure of H₂ in an aqueous surfactant medium), high chemoselectivity can be achieved, preserving sensitive functional groups. chemistryviews.org The use of modifiers or specific solvents can prevent the over-reduction or cleavage of functionalities like the azoxy group. nih.gov

The choice of reagent is critical, as aggressive reducing conditions (e.g., Sn/HCl) or certain catalysts might lead to the reduction of the azoxy group itself to an azo (-N=N-) or hydrazo (-NH-NH-) linkage. nih.govdavidpublisher.com

Functionalizing the this compound structure itself is another important synthetic route to its derivatives. Halogenation, the introduction of a halogen atom (Cl, Br, I), is a common method for modifying aromatic rings. geeksforgeeks.org For an this compound scaffold, this would typically proceed via an electrophilic aromatic substitution mechanism. testbook.com

The reaction involves activating a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). geeksforgeeks.orgtestbook.com This generates a potent electrophile that is then attacked by the electron-rich aromatic ring of the this compound. A subsequent deprotonation step restores the aromaticity of the ring, now substituted with a halogen atom. testbook.com

The position of halogenation (regioselectivity) will be directed by the existing amino (-NH₂) and azoxy (-N=N(O)-) groups on the ring. Both groups are generally ortho-, para-directing, but their relative influence and the steric hindrance will determine the final position of the incoming halogen. Modern, eco-friendly protocols aim to achieve this transformation with high specificity while minimizing hazardous waste. researchgate.net

Chemoselective Reduction of Nitro Groups in Azoxy-Substituted Precursors

Oxidative Routes to Azoxy Systems and Related Compounds

The synthesis of azoxy systems, including this compound derivatives, can be effectively achieved through various oxidative routes. These methods typically involve the oxidation of corresponding azo compounds or other suitable precursors. The choice of oxidizing agent and reaction conditions plays a crucial role in determining the product distribution and yield.

Peracetic Acid Oxidation of Azoanilines

Peracetic acid (PAA) serves as a potent oxidizing agent for the conversion of azoanilines to their corresponding azoxy derivatives. The oxidation process can be controlled to yield different products depending on the reaction conditions and the stoichiometry of the oxidant. rsc.org

Controlled oxidation of N,N-dimethyl-p-phenylazoaniline with peracetic acid initially yields the corresponding N-oxide. rsc.org Further oxidation can lead to the formation of NN-dimethyl-p-(phenyl-ONN-azoxy)aniline N-oxide and NN-dimethyl-p-(phenyl-NNO-azoxy)aniline N-oxide. rsc.org Ultimately, more extensive oxidation can result in products like p-nitrophenyl-ONN-azoxybenzene. rsc.org The parent azo compound's N-oxide can be produced in high yield when an excess of peracetic acid is used at room temperature. rsc.org

It has been noted that peracetic acid can also oxidize tertiary amines to their N-oxides, which can be a competing reaction. rsc.org However, under specific conditions, exclusive attack at the azo-function can be achieved. rsc.org The reaction of p-phenylazoaniline with peracetic acid has been reported to yield isomeric azoxy compounds. rsc.org

The use of peracetic acid, often generated in situ from acetic anhydride (B1165640) and hydrogen peroxide, is a recognized method for the oxidation of anilines to nitroarenes, which proceeds through azoxy intermediates. researchgate.net The strength of the peracid, influenced by the parent carboxylic acid, determines its reactivity. organicchemistrydata.org

Table 1: Oxidation Products of N,N-Dimethyl-p-phenylazoaniline with Peracetic Acid
Starting MaterialOxidizing AgentKey ProductsRef.
N,N-Dimethyl-p-phenylazoanilinePeracetic AcidNN-dimethyl-p-phenylazoaniline N-oxide rsc.org
N,N-Dimethyl-p-phenylazoanilinePeracetic AcidNN-dimethyl-p-(phenyl-ONN-azoxy)aniline N-oxide rsc.org
N,N-Dimethyl-p-phenylazoanilinePeracetic AcidNN-dimethyl-p-(phenyl-NNO-azoxy)aniline N-oxide rsc.org
p-PhenylazoanilinePeracetic AcidIsomeric Azoxy Compounds rsc.org

Dinitrogen Pentoxide-Mediated Oxidations for Annulated Systems

Dinitrogen pentoxide (N₂O₅) is a powerful nitrating and oxidizing agent utilized in the synthesis of complex heterocyclic systems, including annulated azoxy compounds. mdpi.comresearchgate.net It plays a crucial role in the formation of 1,2,3,4-tetrazine (B1252208) 1,3-dioxides from precursors containing the tert-butyl-NNO-azoxy group. colab.ws

A general method for synthesizing benzo-1,2,3,4-tetrazine dioxide (BTDO) involves the direct nitration of O-tert-butyl-NNO-azoxyaniline with an excess of N₂O₅. mdpi.com This reaction can also yield nitro-substituted derivatives of BTDO. mdpi.com The mechanism is believed to involve the intramolecular reaction of the tert-butyl-NNO-azoxy group with an oxodiazonium ion intermediate, followed by the elimination of a tert-butyl cation to form the tetrazine 1,3-dioxide ring. colab.ws

N₂O₅ is also employed for the oxidation of amino groups in heterocyclic compounds to nitro groups, a transformation that is thought to proceed through nitroso intermediates. researchgate.net This reagent has been used in the synthesis of energetic materials where the introduction of a nitro group enhances the compound's properties. researchgate.net For instance, the oxidation of an amino group on a furazan (B8792606) ring to a nitro group has been achieved using N₂O₅. researchgate.net

Cyclization Strategies Involving this compound Building Blocks

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of various heterocyclic architectures. Their functional groups allow for a range of cyclization reactions, leading to compounds with interesting chemical and physical properties.

Formation of N-Heterocyclic Architectures (e.g., Tetrazine N-Oxides)

This compound derivatives are key intermediates in the synthesis of N-heterocyclic compounds like 1,2,3,4-tetrazine N-oxides. mdpi.comthieme-connect.de A notable example is the synthesis of benzo-1,2,3,4-tetrazine dioxide (BTDO) from O-tert-butyl-NNO-azoxyaniline. mdpi.com This transformation can be achieved through a diazotization-oxidation reaction using reagents like NOBF₄ and benzoic acid peroxide, or through direct nitration with excess dinitrogen pentoxide. mdpi.com

The general strategy for forming the 1,2,3,4-tetrazine 1,3-dioxide ring involves the intramolecular cyclization of a tert-butyl-NNO-azoxy group with an oxodiazonium ion. colab.ws The starting azoxyanilines can be prepared from o-nitrosonitrobenzene, which is first converted to a tert-butyl-NNO-azoxy derivative, followed by the reduction of the nitro group to an amino group. mdpi.com

These cyclization strategies are not limited to benzene-annulated systems. For instance, furazano[3,4-e]-1,2,3,4-tetrazine-4,6-dioxide (FTDO), an energetic material, was synthesized via the nitration-cyclization of a precursor containing an azoxy linkage. mdpi.com

Synthesis of High-Energy Density Materials via this compound Intermediates

The azoxy functional group, often present in this compound derivatives, is a key component in the design of high-energy density materials (HEDMs). mdpi.comnih.gov The introduction of N-oxide functionalities, such as the azoxy group, can improve the oxygen balance and detonation properties of energetic compounds. mdpi.comresearchgate.net

This compound-type structures serve as precursors for energetic heterocyclic N-oxides. For example, benzo-1,2,3,4-tetrazine dioxide (BTDO), synthesized from an this compound derivative, is an energetic material. mdpi.com Furthermore, the fusion of azoxy-containing heterocycles with other energetic rings, like furazan, can lead to powerful explosives. mdpi.comnih.gov An example is 3,3'-dinitroamino-4,4'-azoxyfurazan, which exhibits a high crystal density and excellent detonation performance. nih.gov

The synthesis of these materials often involves the introduction of the azoxy group via oxidation, followed by cyclization and further functionalization, such as nitration, to enhance their energetic properties. mdpi.comnih.gov Theoretical calculations have shown that compounds like [1–4]tetrazino [5,6-e][1–4]tetrazino-1,2,3,4-tetraoxide (TTTO), which can be conceptually derived from azoxy-containing precursors, possess superior energy density and detonation performance compared to established explosives like CL-20. mdpi.com

Table 2: Examples of High-Energy Density Materials Derived from Azoxy Intermediates
Compound NamePrecursor TypeKey Synthetic StepNoteworthy PropertyRef.
Benzo-1,2,3,4-tetrazine dioxide (BTDO)O-tert-butyl-NNO-azoxyanilineNitration/CyclizationEnergetic Material mdpi.com
3,3'-Dinitroamino-4,4'-azoxyfurazanAzo-furazanOxidation to AzoxyHigh Crystal Density nih.gov
Furazano[3,4-e]-1,2,3,4-tetrazine-4,6-dioxide (FTDO)Azoxy-furazan precursorNitration/CyclizationHigh Detonation Velocity mdpi.com

Formation as Byproducts in Reductive Carbonylation Reactions

Azoxy compounds, including derivatives that could be conceptually related to this compound, can be formed as byproducts during the reductive carbonylation of nitroaromatic compounds. ukessays.commdpi.com This reaction is industrially significant for producing isocyanates, carbamates, and ureas from nitroarenes in a single step. ukessays.com

In the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822), for instance, azoxybenzene (B3421426) is often observed as a coupling byproduct alongside the desired products. ukessays.commdpi.com The formation of these byproducts is influenced by the reaction conditions, including the catalyst system, solvent, and the presence of co-catalysts. ukessays.com

The proposed mechanism for reductive carbonylation often involves the initial reduction of the nitro group. mdpi.commdpi.com Intermediates such as nitrosobenzene (B162901) and N-phenylhydroxylamine are formed. mdpi.commdpi.com The condensation of these intermediates can lead to the formation of the azoxy linkage. mdpi.com Specifically, under certain conditions, N-phenylhydroxylamine can combine with nitrosobenzene to yield the azoxy compound. mdpi.com While the primary goal of these reactions is not the synthesis of azoxy compounds, their formation provides insight into the complex reaction pathways and the reactivity of nitroaromatic precursors.

Mechanistic Elucidation of Azoxyaniline Reactions

Reaction Pathways in Reductive Azoxyaniline Formation

The formation of this compound, particularly from the reduction of nitroaniline, involves complex reaction pathways that are influenced by catalysts, solvents, and temperature. nih.gov The most widely accepted mechanism for this transformation is a Haber-type reaction. nih.govacs.orgresearchgate.net This process is a key step in the synthesis of various aromatic compounds and has been the subject of detailed mechanistic studies.

The reductive formation of this compound from nitroaniline is commonly understood through the Haber reaction mechanism. nih.govacs.org This process involves the condensation of two different intermediates derived from the initial reduction of the nitro group. The generally accepted first step is the reduction of a nitroaniline molecule to form a nitrosoaniline intermediate. nih.govacs.org Subsequently, this nitrosoaniline molecule condenses with another nitroaniline molecule to create the characteristic azoxy (-N=N(O)-) linkage of the this compound structure. nih.govacs.orgresearchgate.net This condensation is a critical step in the pathway from nitroaromatics to azo compounds and their derivatives.

The reaction mechanism for the reduction of nitrobenzene (B124822) and its derivatives can be complex, as it is dependent on multiple factors including the specific catalyst used, the solvent system, and the reaction temperature. nih.gov However, the Haber-type condensation remains the most frequently cited and accepted pathway for explaining the formation of the initial azoxy structure. nih.govresearchgate.net

Catalytic cycles are fundamental to understanding how catalysts facilitate chemical reactions by providing an alternative, lower-energy reaction path. wikipedia.org In the generation of this compound, catalysts, particularly those based on metal nanoparticles, play a crucial role. acs.orgresearchgate.net A proposed catalytic cycle for the reductive coupling of nitroarenes begins with the activation of the catalyst. wikipedia.org For instance, in systems using Fe₃O₄ spheres decorated with gold nanoparticles (Fe₃O₄-Au), the catalyst provides electrons that interact with water to generate reactive hydrogen species. nih.govacs.org

The proposed cycle involves several key steps:

Catalyst Activation : The catalytic material provides electrons to initiate the reduction process. nih.govacs.org

Substrate Reduction : The nitro group (-NO₂) of a nitroaniline molecule is reduced by the catalyst to a nitroso group (-N=O), forming the nitrosoaniline intermediate. nih.govacs.org

Condensation : The formed nitrosoaniline condenses with another molecule, such as a hydroxylamine (B1172632) intermediate (–NH-OH) also formed via reduction on the catalyst surface, to yield the this compound product. acs.org

Catalyst Regeneration : The catalyst is returned to its original state, often through interaction with a reducing agent present in the system, allowing it to participate in another cycle. wikipedia.orgnih.gov

This process, where the catalyst is regenerated and can participate in multiple reaction turnovers, is a hallmark of catalytic chemistry. wikipedia.orglibretexts.org The use of specific catalysts, such as Fe₃O₄-Au nanoparticles, has been shown to enhance the efficiency of amine reduction and facilitate the subsequent polymerization steps. nih.govacs.org

Table 1: Proposed Steps in the Catalytic Generation of this compound

StepDescriptionKey Species Involved
1 Initial Reduction Nitroaniline, Catalyst (e.g., Fe₃O₄-Au)
2 Intermediate Formation Nitrosoaniline, Phenylhydroxylamine
3 Condensation Nitrosoaniline, Phenylhydroxylamine
4 Product Formation This compound
5 Catalyst Regeneration Oxidized Catalyst, Reducing Agent

During the reductive transformation of nitroaniline, several key intermediate species are formed. The primary intermediates leading to this compound are nitrosoaniline and phenylhydroxylamine . In the initial catalytic step, the nitro group of nitroaniline is reduced to a nitroso group, forming nitrosoaniline. nih.govacs.org This species can then undergo further reduction to form phenylhydroxylamine. nih.govacs.org The condensation between nitrosoaniline and phenylhydroxylamine is a key pathway to the azoxy bond.

If the reduction process continues, other intermediates can be formed, leading to oligomerization. acs.orgresearchgate.net One such significant intermediate is hydrazoaniline . nih.govacs.org The formation of hydrazoaniline occurs from the further reduction of the azoxy group. This species can then participate in secondary processes, yielding imines and other products, contributing to the growth of oligomeric chains. nih.govacs.org The detection of these intermediates, often through techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), provides evidence for the proposed reaction mechanisms. acs.orgresearchgate.net

Proposed Catalytic Cycles for this compound Generation

Intramolecular Rearrangements and Isomerizations of Azoxy Systems

Azoxy compounds, including this compound derivatives, are known to undergo intramolecular rearrangements and isomerizations, particularly under thermal or acidic conditions. These reactions can lead to the formation of various structural isomers, altering the compound's properties and reactivity.

Azoxy isomerizations have been observed to take place under the influence of heat or in the presence of strong acids like concentrated sulfuric acid. rsc.orgrsc.org This type of reaction is exemplified by the well-known Wallach rearrangement. rsc.org The thermal cis-trans isomerization of related azo compounds, which can be catalyzed by both general acids and bases, provides insight into the mechanism. nih.gov This catalysis is often attributed to the tautomerization of protonated species into azonium ions. nih.gov For azoxy systems, the isomerization likely proceeds via rotation around the -N=N- bond, a process that is facilitated by a decrease in the double-bond character of the bond in the transition state. nih.gov

In the context of this compound, such isomerizations could involve the migration of the N-oxide oxygen atom or geometric changes from a cis to a trans conformation (or vice versa) around the azoxy bond. The nonplanar conformation of cis isomers can lead to decreased resonance interactions between the aryl rings compared to the more stable trans form. nih.gov

Derivatives of this compound that also contain an N-oxide group on the aniline (B41778) nitrogen, such as NN-dimethyl-p-(phenyl-ONN-azoxy)aniline N-oxide, can undergo complex rearrangements. rsc.orgrsc.org In the presence of concentrated sulfuric acid, these N-oxides can rearrange to form products like NN-dimethyl-p-(4-hydroxyphenylazo)aniline. rsc.orgrsc.org This particular reaction involves the remarkable rearrangement of an oxygen function to a para-phenyl position that is ten atoms away from its original location. rsc.orgrsc.org

Aromatic N-oxides are generally stable but can undergo rearrangements at elevated temperatures or in the presence of electrophiles. nih.gov General N-oxide rearrangements, such as the Meisenheimer rearrangement, involve the migration of a group from the nitrogen to the oxygen of the N-oxide functionality. nih.gov In the case of this compound N-oxides, the presence of multiple nitrogen and oxygen atoms allows for a variety of mechanistically distinct rearrangement pathways, leading to a diverse range of potential products. rsc.orgrsc.org

Thermal and Acid-Catalyzed Azoxy Isomerizations

Electrophilic and Nucleophilic Reaction Pathways

The dual nature of the this compound scaffold, possessing both electron-donating and electron-withdrawing characteristics, allows for a diverse range of reactions. The aromatic ring can act as a nucleophile in electrophilic substitution reactions, while derivatives of this compound, particularly those containing heterocyclic rings, can exhibit susceptibility to nucleophilic attack.

The amino group (-NH₂) in aniline is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its strong electron-donating mesomeric effect. byjus.com However, the azoxy group's influence is more complex. While direct electrophilic substitution on this compound itself is not extensively detailed, studies on closely related derivatives, such as benzo-1,2,3,4-tetrazine 1,3-dioxides derived from 2-(tert-butyl-NNO-azoxy)aniline, offer significant insights.

In these systems, electrophilic substitution reactions such as nitration and bromination have been successfully carried out. researchgate.net The substitution patterns observed in these reactions are crucial for understanding the directing effects of the fused N-oxide ring system that originates from the this compound precursor. The high reactivity of the aniline moiety often necessitates the use of a protecting group on the amine, such as acetylation, to control the reaction and prevent over-substitution or oxidative side reactions. byjus.com This strategy allows for more selective substitution, yielding specific isomers that are crucial for subsequent synthetic steps.

Table 1: Electrophilic Substitution Reactions on Aniline Derivatives This table provides general examples of electrophilic substitution on aniline to illustrate the principles applicable to this compound derivatives.

ReactionReagentsElectrophileMajor Product(s)
BrominationBr₂/H₂OBr⁺2,4,6-Tribromoaniline
NitrationConc. HNO₃/Conc. H₂SO₄NO₂⁺p-Nitroaniline and o-Nitroaniline (with protection)
SulphonationFuming H₂SO₄SO₃p-Aminobenzenesulfonic acid (Sulfanilic acid)

Data sourced from general organic chemistry principles of electrophilic aromatic substitution. byjus.com

While the aniline part of this compound is electron-rich and prone to electrophilic attack, the formation of heterocyclic rings, such as tetrazines, from this compound derivatives dramatically alters the electronic landscape. Tetrazine rings, particularly when substituted with electron-withdrawing groups or possessing N-oxide functionalities, become electron-deficient and thus susceptible to nucleophilic attack.

Research has shown that brominated and nitro-substituted benzo-1,2,3,4-tetrazine 1,3-dioxides, which are synthesized from 2-(tert-butyl-NNO-azoxy)aniline, readily undergo nucleophilic substitution reactions. colab.ws In these cases, the halide or nitro group acts as a good leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is a cornerstone for the functionalization of these heterocyclic systems. The attack can occur at the carbon atoms of the tetrazine ring, or in some cases, an azaphilic addition, where the nucleophile attacks a nitrogen atom, can be observed, leading to ring-opening or rearrangement. beilstein-journals.org The susceptibility to nucleophilic attack is a key feature that enables the synthesis of a wide array of functionalized tetrazine derivatives for various applications.

Electrophilic Substitution on this compound Derivatives

Cyclization Mechanisms in the Formation of Fused Rings

A significant aspect of this compound chemistry is its use as a precursor for the synthesis of fused heterocyclic compounds. The proximate arrangement of the amino and azoxy groups provides a template for intramolecular cyclization reactions, leading to the formation of novel ring systems, particularly those containing N-oxides.

A general and effective method for constructing 1,2,3,4-tetrazine (B1252208) 1,3-dioxide rings involves the intramolecular cyclization of precursors containing both an amino group and a tert-butyl-NNO-azoxy group in adjacent positions. colab.wscolab.ws A key intermediate in this transformation is the oxodiazonium ion ([R-N≡N=O]⁺).

The formation of the oxodiazonium ion is typically achieved by the diazotization of the primary amino group. This highly reactive species then undergoes an intramolecular electrophilic attack on the nitrogen atom of the neighboring azoxy group. colab.ws The existence of the oxodiazonium ion as a discrete intermediate has been substantiated through trapping experiments. colab.ws The subsequent elimination of a stable tert-butyl cation drives the reaction forward, leading to the formation of the fused tetrazine 1,3-dioxide ring. This cyclization strategy has been applied to various aromatic and heteroaromatic systems containing the required ortho-amino-azoxy functionality. colab.ws

Table 2: Key Steps in Oxodiazonium Ion-Mediated Cyclization

StepDescriptionIntermediate/Product
1Diazotization of the primary amino group.Diazonium salt
2Formation of the oxodiazonium ion.[R-N≡N=O]⁺
3Intramolecular nucleophilic attack by the azoxy group.Cyclic intermediate
4Elimination of a tert-butyl cation.Fused tetrazine 1,3-dioxide

This mechanistic pathway is derived from studies on the synthesis of 1,2,3,4-tetrazine 1,3-dioxides. colab.wscolab.ws

The formation of fused N-oxide rings from this compound derivatives and related compounds often involves complex mechanistic pathways characterized by electron transfer and elimination steps. In many cyclization reactions leading to N-oxides, the initial step involves the nitration of an amino group to form a nitramine. mdpi.com

One proposed mechanism involves an intramolecular electron transfer within the nitramine intermediate. This can lead to the formation of a C=N bond through the elimination of a small molecule, such as water or, in the case of tetrazole precursors, a molecule of hydrazoic acid (HN₃). mdpi.comresearchgate.net Following this, a nucleophilic attack by an oxygen atom of the nitro group onto the newly formed C=N bond can initiate the ring closure. Subsequent electron redistribution and proton transfer steps then lead to the final N-oxide product. These processes highlight the intricate electronic reorganizations that govern the formation of these energetically rich and synthetically valuable heterocyclic N-oxides. Aromatic N-oxides are generally more stable than their aliphatic counterparts and are less prone to rearrangements or eliminations once formed. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling of Azoxyaniline

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a popular and effective approach for calculating the structural and electronic properties of molecules. scirp.org It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgwiley-vch.de DFT studies allow for detailed analysis of molecular geometries, reaction thermodynamics, and mechanistic pathways, providing a foundational understanding of a compound's chemical behavior. wikipedia.orgrsc.orgkaust.edu.sa

Theoretical calculations are crucial for assessing the thermodynamic viability of chemical reactions. By computing parameters such as enthalpies of formation (ΔHf), reaction enthalpies (ΔHr), and free reaction enthalpies (ΔG), researchers can predict the spontaneity and energy changes associated with chemical transformations. scirp.org For instance, theoretical studies on quinoline-4-one derivatives, which share structural motifs with azoxyaniline systems, have been undertaken to understand their stability and reactivity by calculating these thermodynamic parameters in both gas phase and solution. scirp.org

In the field of energetic materials, the heat of formation is a critical parameter influencing detonation performance. nih.gov Computational studies on various nitrogen-rich heterocyclic compounds, which are relatives of this compound derivatives, have determined their gas-phase heats of formation. This data is essential for evaluating their potential as energetic materials. rsc.org

Table 1: Calculated Thermodynamic Properties of Related Energetic Compounds

Compound/Intermediate Property Calculated Value Method
5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole Heat of Formation Not specified in abstract DFT
5-(4-Azidofurazan-3-yl)-1-hydroxytetrazole Salts Heat of Formation Not specified in abstract EXPLO 6.02

This table is illustrative of the types of thermodynamic data generated through computational chemistry for compounds related to this compound. Specific values for this compound were not available in the provided search results.

DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions. scielo.br By identifying transition states and calculating activation energies, researchers can elucidate reaction mechanisms in detail. wikipedia.org This approach has been successfully applied to study the aza-Michael addition reaction, where DFT calculations, combined with mass spectrometry, helped to propose a catalytic model. scielo.br The studies revealed how catalysts activate reactants and stabilize transition states through non-covalent interactions, which is fundamental for the rational design of new catalysts. scielo.br

For complex surface reactions, quantum mechanical DFT calculations can resolve detailed mechanistic steps. wiley-vch.de These computational models can trace the transformation from reactants to products, providing a step-by-step understanding of the catalytic cycle. wiley-vch.de Similarly, theoretical studies on the reactivity of quinoline-4-one derivatives have used Frontier Molecular Orbital theory and Fukui function calculations to understand reaction mechanisms, revealing that certain tautomeric forms are less reactive, which could explain experimental outcomes. scirp.org

Analyses such as Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Molecular Electrostatic Potential (MEP) are used to understand bonding interactions, charge distribution, and reactive sites. eurjchem.com For example, in studies of new bis-spiropiperidinon/pyrazole derivatives, DFT calculations were used to investigate the effects of different substituents on the molecular geometry and electronic properties. eurjchem.com The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding charge transfer within the molecule and its kinetic stability. eurjchem.com

The electronic structure is also key to designing novel materials. In the context of electrocatalysis, DFT studies are used to understand how the electronic properties of materials like transition metal carbides and nitrides influence their catalytic activity, providing guidance for rational design. rsc.org Similarly, understanding the electronic structure of this compound and its reaction intermediates is crucial for predicting their behavior and designing new molecules with desired properties.

Elucidation of Reaction Mechanisms through Computational Pathways

Predictive Modeling for Materials Science Applications

Predictive modeling, often leveraging computational chemistry and machine learning, is transforming materials science. mdpi.commdpi.comeasychair.org By calculating properties from molecular structure alone, these models accelerate the discovery and design of new materials, including advanced energetic materials. mdpi.commdpi.com

For energetic materials, key performance indicators include detonation velocity (Vd), detonation pressure (P), density (ρ), and thermal stability. nih.govnps.gov Computational methods allow for the prediction of these properties, providing a critical screening tool for identifying promising new high-energy-density materials (HEDMs) before attempting synthesis, which can be hazardous. nih.govfrontiersin.org

Numerous studies have focused on nitrogen-rich heterocyclic compounds featuring azo-bridges, which are structurally related to potential energetic this compound derivatives. nih.govfrontiersin.org These planar structures can lead to high density, excellent detonation performance, and often lower sensitivity. nih.gov

For example, the hydroxylammonium salt of 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole was found to have a calculated detonation velocity of 9243 m/s and a detonation pressure of 39.2 GPa, significantly outperforming the conventional explosive RDX. nih.gov Another study on derivatives of 5-(4-azidofurazan-3-yl)-1-hydroxytetrazole reported a hydroxylammonium salt with a detonation velocity of 9201 m/s and a pressure of 36.0 GPa, comparable to HMX. rsc.org Salts of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole also showed excellent predicted detonation velocities and pressures (e.g., 9323 m/s and 38.3 GPa for the hydroxylaminium salt), surpassing RDX. frontiersin.org These examples highlight the power of computational chemistry in identifying next-generation energetic materials.

Table 2: Comparison of Calculated Detonation Properties for Energetic Compounds

Compound Density (g/cm³) Detonation Velocity (Vd, m/s) Detonation Pressure (P, GPa)
Hydroxylammonium salt of 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole (6) 1.84 9243 39.2
Hydroxylammonium salt of 5-(4-azidofurazan-3-yl)-1-hydroxytetrazole (4b) 1.84 9201 36.0
Hydroxylaminium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole (68a) 1.84 9323 38.3
Hydrazinium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole (68b) 1.74 9094 32.2
RDX (Reference) 1.82 8750 34.0
HMX (Reference) 1.91 9100 39.0

Data sourced from multiple studies for comparison. nih.govrsc.orgfrontiersin.org

Advanced Spectroscopic and Analytical Characterization of Azoxyaniline

Mass Spectrometry for Product Identification and Oligomer Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification of azoxyaniline and the analysis of its oligomeric species, which can form during synthesis or degradation processes. acs.orgshimadzu.com Coupled with high-performance liquid chromatography, it offers a powerful platform for separating complex mixtures and elucidating the structures of individual components. mpi-bremen.dechemyx.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-performance liquid chromatography-mass spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the mass detection of MS, making it an invaluable tool for analyzing complex mixtures like those containing this compound and its oligomers. mpi-bremen.dechemyx.com In the context of aniline (B41778) derivatives, HPLC-MS has been effectively used to identify various oxidation products. nih.gov

Methodologies often involve reversed-phase chromatography to separate components based on their hydrophobicity. thermofisher.com For instance, a mixture can be separated on a C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water, which may contain ion-pairing reagents like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization efficiency. core.ac.uk The eluent from the HPLC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a commonly employed ionization technique for compounds like this compound as it is a soft ionization method that typically produces protonated molecules [M+H]+, minimizing fragmentation and preserving the molecular ion for detection. nih.gov This is particularly useful for identifying the molecular weights of the parent compound and any oligomeric species present. acs.org For example, in the analysis of aniline oxidation products, ESI-time-of-flight (TOF)-MS has been used to identify oligomers with up to six monomeric units. nih.gov The high mass accuracy of TOF analyzers allows for the determination of elemental compositions, aiding in the confident identification of the compounds. thermofisher.com

Atmospheric pressure chemical ionization (APCI) is another potential ionization method, though it can sometimes induce in-source reactions, such as the dimerization of aniline. core.ac.ukresearchgate.net Tandem mass spectrometry (MS/MS) can be further utilized to obtain structural information by fragmenting the isolated molecular ions and analyzing the resulting fragmentation patterns. acs.orgnih.gov This can help to distinguish between different isomers and confirm the connectivity of the oligomeric units. acs.org

ParameterTypical ConditionPurpose
Chromatographic ColumnReversed-phase (e.g., C18)Separation based on hydrophobicity
Mobile PhaseGradient of Acetonitrile/Water with 0.1% Formic AcidElution of analytes with varying polarities
Ionization SourceElectrospray Ionization (ESI)Generation of intact molecular ions
Mass AnalyzerTime-of-Flight (TOF) or QuadrupoleHigh-resolution mass measurement and ion selection
Detection ModePositive Ion ModeDetection of protonated molecules [M+H]+

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. thieme-connect.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the molecular framework can be obtained. nih.govasianpubs.orgresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural characterization of this compound. researchgate.net In ¹H NMR, the chemical shifts of the protons on the aromatic rings of this compound are expected to appear in the aromatic region, typically between 6.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (multiplicity) of these aromatic protons provide information about their chemical environment and their relative positions on the phenyl rings. The integration of the signals corresponds to the number of protons, confirming the presence of two substituted phenyl groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

NucleusTechniqueInformation ObtainedExpected Chemical Shift Range (ppm)
¹H1D NMRProton environment, multiplicity, and integrationAromatic: 6.0 - 9.0
¹³C1D NMRCarbon skeleton and chemical environmentAromatic: 110 - 160
¹H-¹HCOSYProton-proton correlations (connectivity)N/A
¹H-¹³CHSQC/HMBCDirect and long-range proton-carbon correlationsN/A

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of solid materials like this compound. creative-biostructure.comlibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, information about the arrangement of atoms and molecules within the crystal lattice can be obtained. carleton.edupulstec.net

Powder X-ray Diffraction for Bulk Analysis

Powder X-ray Diffraction (PXRD) is a technique used for the characterization of the crystalline nature of a bulk sample. creative-biostructure.comlibretexts.orgamericanpharmaceuticalreview.com In this method, a powdered sample containing a large number of randomly oriented crystallites is irradiated with a monochromatic X-ray beam. libretexts.org The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). creative-biostructure.com

For this compound, a PXRD pattern would exhibit a series of sharp peaks, which is characteristic of a crystalline material. The positions (2θ values) and relative intensities of these peaks serve as a unique "fingerprint" for the specific crystalline phase of the compound. americanpharmaceuticalreview.com This allows for phase identification by comparing the experimental pattern with reference patterns from a database, such as the Collection of Simulated XRD Powder Patterns for Zeolites. iza-structure.org

Furthermore, PXRD can be used to assess the purity of a sample, as the presence of crystalline impurities would result in additional diffraction peaks. The technique is also valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. creative-biostructure.com While a specific PXRD pattern for this compound is not provided in the search results, the general application of the technique is well-established for crystalline organic compounds. americanpharmaceuticalreview.comdectris.com

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive and detailed three-dimensional structure of a molecule in the solid state. carleton.eduuhu-ciqso.esrsc.org This technique requires a single, high-quality crystal of the compound. uhu-ciqso.esbrynmawr.edu When a single crystal is exposed to an X-ray beam, it diffracts the X-rays in a specific pattern of spots. pulstec.net By measuring the positions and intensities of these diffracted spots, the precise arrangement of atoms within the crystal's unit cell, including bond lengths, bond angles, and torsion angles, can be determined with high precision. carleton.edupulstec.net

For this compound, SC-XRD analysis would unequivocally establish its molecular geometry, including the planarity of the phenyl rings and the configuration of the azoxy group (cis or trans). It would also reveal the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack in the crystal lattice. brynmawr.edu

A study on an azoxy derivative of an antitubercular compound revealed a nearly planar structure with a Z-configuration for the azoxy linkage. iucr.org The dihedral angles between the azoxy group and the attached benzene (B151609) rings were found to be 6.7 (1)° and 5.4 (1)°, with a small tilt angle of 4.15 (6)° between the mean planes of the two benzene rings. iucr.org Such detailed structural parameters are exclusively obtainable through single-crystal X-ray diffraction.

TechniqueSample TypeInformation ObtainedKey Advantages
Powder X-ray Diffraction (PXRD)Polycrystalline PowderCrystalline phase identification, purity assessment, polymorphismAnalysis of bulk material, less demanding sample preparation libretexts.org
Single Crystal X-ray Diffraction (SC-XRD)Single CrystalPrecise 3D molecular structure, bond lengths, bond angles, intermolecular interactionsProvides definitive structural elucidation carleton.edupulstec.net

Electron Microscopy for Morphological and Nanostructural Characterization

Electron microscopy techniques are indispensable for visualizing the physical form of this compound at the micro and nano-scale.

Scanning Electron Microscopy (SEM) is a surface imaging technique that scans a sample with a focused beam of electrons to produce high-resolution images of its topography. tescan-analytics.com The interaction of the electron beam with the atoms at the sample's surface generates signals, primarily secondary and backscattered electrons, which contain information about the external morphology, texture, and composition. rockymountainlabs.com

For a solid sample of this compound, SEM analysis is crucial for characterizing the size, shape (morphology), and surface features of its crystals or powder particles. researchgate.net This technique can reveal whether the particles are, for instance, acicular (needle-like), plate-like, or irregular, and provide data on their size distribution. nih.gov Understanding the crystal habit is important as it affects bulk properties like flowability and packing density. While specific SEM images of this compound are not widely published, the technique remains a primary tool for the physical characterization of such crystalline organic solids. researchgate.netxray.cz

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM by transmitting a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). oup.com The interactions of the electrons with the sample as they pass through create an image that reveals fine details about the internal structure of the material. nih.gov

In the context of this compound, TEM can be used to study its nanostructural features. propulsiontechjournal.com This includes the direct visualization of its crystal lattice, the identification of crystalline defects such as dislocations and grain boundaries, and the assessment of the degree of crystallinity. When operated in diffraction mode, TEM can produce electron diffraction patterns that provide detailed information about the crystal structure of the compound. oup.com The analysis of azoxy compounds and their derivatives by TEM helps in understanding the arrangement of molecules at a near-atomic level. nih.gov

Scanning Electron Microscopy (SEM)

Surface Analysis and Elemental Composition Techniques

To understand the chemical makeup of this compound, particularly at the surface, spectroscopic techniques that probe elemental composition and chemical states are employed.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of those elements within the top 1 to 10 nanometers of a material's surface. libretexts.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. eag.com The binding energy of these emitted photoelectrons is characteristic of the element from which they originated and is sensitive to its chemical environment. bilkent.edu.tr

For this compound (C₁₂H₁₂N₂O), an XPS analysis would provide the following:

Elemental Composition : A survey scan would confirm the presence of carbon, nitrogen, and oxygen and determine their relative atomic concentrations on the surface.

Chemical State Information : High-resolution scans of the C 1s, N 1s, and O 1s regions would yield specific information about the bonding. The N 1s spectrum is particularly valuable for characterizing the distinct nitrogen environments within the azoxy bridge (–N=N(O)–). Similarly, the C 1s spectrum would differentiate between aromatic carbons and any adventitious carbon contamination. The O 1s peak would confirm the oxygen in the azoxy functional group. researchgate.net

Interactive Table: Predicted XPS Binding Energies for this compound
ElementOrbitalPredicted Binding Energy (eV)Chemical Environment Information
CarbonC 1s~284.8 eVAromatic C-C and C-H bonds
~286.0 eVAromatic C-N bonds
NitrogenN 1s~399-401 eVDistinct peaks for the two N atoms in the azoxy group
OxygenO 1s~531-533 eVOxygen atom in the N=N(O) group

Note: These are approximate values and can shift based on the specific chemical environment and instrument calibration.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often integrated with electron microscopes (SEM and TEM) for elemental analysis. thermofisher.comatslab.com When the electron beam of the microscope strikes the sample, atoms are excited and emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification and quantification. rockymountainlabs.com

An EDS analysis of an this compound sample provides rapid, non-destructive elemental identification. thermofisher.com It can confirm the presence of carbon, nitrogen, and oxygen. When used in conjunction with SEM imaging, EDS can generate elemental maps, showing the spatial distribution of these elements across the sample's surface. researchgate.net This is useful for assessing the chemical homogeneity of the material and for identifying any localized impurities or contaminants. atslab.com

Interactive Table: Theoretical Elemental Composition of this compound (C₁₂H₁₂N₂O)
ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal WeightWeight Percent (%)
CarbonC12.01112144.13272.70
HydrogenH1.0081212.0966.11
NitrogenN14.007228.01414.14
OxygenO15.999115.9998.07
Total 198.241 100.00

X-ray Photoelectron Spectroscopy (XPS)

Other Advanced Spectroscopic and Calorimetric Methods

Beyond microscopy and surface analysis, other techniques provide crucial information about the molecular structure and thermal behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for elucidating molecular structure. wikipedia.orglibretexts.org It provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). For this compound, ¹H and ¹³C NMR are fundamental for confirming the arrangement of atoms in the molecule and verifying its structural integrity. nih.gov Research on related compounds like 2-(tert-butyl-NNO-azoxy)aniline relies on NMR for structural confirmation. researchgate.net

Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. iomcworld.orgnetzsch.com It is used to study thermal transitions such as melting, crystallization, and decomposition. azom.com For this compound, DSC would be used to determine its precise melting point and to characterize its thermal stability and decomposition profile. Studies on analogous compounds like 4,4′-azoxyanisole use DSC to investigate phase transitions. researchgate.net This information is critical for understanding the material's behavior at elevated temperatures.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique to probe the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. royalsocietypublishing.orgembrapa.br The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals to higher energy ones. academie-sciences.frrsc.org For organic molecules like this compound, the most significant electronic transitions are typically the π→π* and n→π* transitions, which involve the excitation of electrons from π bonding orbitals and non-bonding (lone pair) orbitals to π antibonding orbitals, respectively. embrapa.brtainstruments.comtainstruments.com

The core structure of this compound is the azoxybenzene (B3421426) moiety, which is responsible for its characteristic UV-Vis absorption. The electronic spectrum of azoxybenzene, a closely related compound, shows absorption maxima that are dependent on the geometric isomerism around the azoxy group. The E (trans) and Z (cis) conformers of azoxybenzene exhibit absorption maxima at approximately 327 nm and 323 nm, respectively. eag.com It is expected that p-azoxyaniline will display similar absorption features due to the shared chromophore. The presence of the amino group as a substituent on the phenyl ring may cause a slight shift in the absorption maxima.

The intense absorption bands observed for azoxy compounds in this region are generally attributed to the π→π* transitions within the conjugated system of the aromatic rings and the azoxy bridge. nih.gov The lower intensity n→π* transitions, originating from the non-bonding electrons of the nitrogen and oxygen atoms in the azoxy group, are also expected to be present, though they may be masked by the stronger π→π* bands. tainstruments.comlibretexts.org The position and intensity of these absorption bands can be influenced by the solvent polarity. rsc.org

Table 1: Representative UV-Visible Absorption Maxima for Azoxybenzene Isomers

IsomerWavelength (λmax) (nm)Associated Electronic Transition
E (trans)-Azoxybenzene~327π→π
Z (cis)-Azoxybenzene~323π→π

Note: Data is for the closely related compound azoxybenzene and serves as a reference for the expected absorption of this compound. eag.com

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgresearchgate.net This method is instrumental in determining the thermal properties of materials, including melting point, enthalpy of fusion, and decomposition temperatures. nih.govias.ac.in A DSC thermogram plots heat flow against temperature, where endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. wikipedia.orgnih.gov

For organic compounds like this compound, a typical DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to transition the substance from a solid to a liquid state. byjus.comresearchgate.netajol.info The melting point and enthalpy of fusion are characteristic properties that provide information about the purity and crystalline structure of the compound. researchgate.net

Azo compounds are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures. nih.gov A DSC scan of this compound at higher temperatures would likely show one or more exothermic peaks, indicating the onset and progression of decomposition. The temperatures at which these events occur are critical for understanding the thermal stability of the compound. nih.gov

Table 2: Illustrative Thermal Properties of an Aromatic Azo Compound via DSC

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting135138150
Decomposition250265-800

Note: This table presents hypothetical yet representative data for a crystalline aromatic azo compound like this compound to illustrate typical DSC results. Specific values for this compound may vary.

Magnetic Susceptibility Measurements (e.g., SQUID Magnetometry)

Magnetic susceptibility (χ) is a measure of how much a material will become magnetized in an applied magnetic field. Superconducting Quantum Interference Device (SQUID) magnetometry is an exceptionally sensitive technique capable of measuring the very weak magnetic responses of organic molecules. libretexts.orgbyjus.com

Most organic compounds, including aromatic and azo compounds, that lack unpaired electrons are diamagnetic. libretexts.org Diamagnetic materials have a negative magnetic susceptibility (χ < 0) and are weakly repelled by a magnetic field. This diamagnetism arises from the orbital motion of electrons, which creates a magnetic field that opposes the externally applied field. The magnetic properties of this compound are expected to be dominated by this diamagnetic contribution.

The measurement of magnetic susceptibility can provide insights into the electronic structure and bonding within the molecule. While this compound itself is not expected to be paramagnetic, SQUID magnetometry can be used to confirm the absence of any paramagnetic impurities or radical species. The anisotropy of the magnetic susceptibility in crystalline samples can also offer information about the molecular orientation within the crystal lattice. royalsocietypublishing.org

Table 3: Expected Magnetic Properties of this compound

PropertyExpected Value/TypeSignificance
Magnetic BehaviorDiamagneticNo unpaired electrons in the ground state.
Magnetic Susceptibility (χ)Small, negative valueCharacteristic of closed-shell organic molecules.

Note: This table is based on the general properties of diamagnetic organic compounds. Specific experimental values for this compound require direct measurement.

Research Applications and Future Directions of Azoxyaniline Chemistry

Utility as Precursors in High-Energy Materials Development

The inherent nitrogen-rich structure and the presence of the energetic azoxy bridge make azoxyaniline derivatives attractive precursors for the synthesis of high-energy materials (HEMs). These materials are crucial for applications in propulsion and explosives.

Researchers are actively exploring the incorporation of the azoxy functional group into various molecular frameworks to create novel energetic compounds with enhanced performance and safety characteristics. The strategy often involves combining the azoxy moiety with other explosophoric groups like nitro groups or nitrogen-rich heterocyclic rings.

A key approach is the nitration of azoxy-containing precursors to increase the oxygen balance and energy content of the final molecule. For instance, energetic compounds with furazan (B8792606) rings linked by an azoxy bridge have been synthesized. researchgate.net Nitration of the corresponding tert-butyl-NNO-azoxy precursors yields compounds with high calculated detonation velocities and pressures. researchgate.netresearchgate.net This demonstrates the effectiveness of incorporating the azoxy group in designing advanced energetic materials.

The "scaffold hopping" strategy, where a known molecular framework is modified to create new compounds with desired properties, is also being applied in the design of HEMs. nih.gov By starting with a basic azoxy-containing scaffold, researchers can systematically introduce different functional groups to fine-tune the energetic properties, such as thermal stability and sensitivity to mechanical stimuli. researchgate.netacs.org For example, combining polynitrophenyl and 1,2,5-oxadiazole scaffolds with an azoxy bridge has led to the development of heat-resistant and friction-insensitive energetic materials. acs.org

The development of insensitive high-energy materials is a significant challenge. rsc.orgnih.gov One promising strategy involves the molecular self-assembly of a high-density insensitive base with high-energy acids, where azoxy-containing structures could play a role. rsc.org The goal is to create materials with high density, good thermal stability, and excellent detonation performance while minimizing sensitivity. rsc.orgnih.gov

Table 1: Examples of Azoxy-Derived Energetic Scaffolds and their Properties

Scaffold TypeKey FeaturesPotential Applications
Furazan-AzoxyHigh nitrogen content, high detonation performance. researchgate.netresearchgate.netPropellants, explosives. researchgate.net
Polynitrophenyl-Azoxy-1,2,5-oxadiazoleHigh thermal stability, low mechanical sensitivity. acs.orgHeat-resistant explosives. acs.org
Triazole-AzoxyPotential for high density and good detonation performance. nih.govInsensitive high-energy materials. nih.gov

Catalytic Roles and Applications in Organic Transformations

While the primary focus of this compound research has been on energetic materials, there is growing interest in their potential catalytic applications. The electron-rich nature of the azoxy group and the aromatic rings suggests that these compounds could act as ligands for metal catalysts or even as organocatalysts themselves.

The field of catalysis is constantly seeking new and efficient ways to facilitate chemical reactions. samaterials.com Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysts. mdpi.com this compound derivatives, with their unique electronic and structural features, could potentially be developed into novel organocatalysts for a variety of organic transformations.

Cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The development of new catalytic systems for these reactions is an active area of research. rsc.org While not yet extensively studied, the coordination chemistry of azoxyanilines with transition metals could lead to new catalysts with unique reactivity and selectivity. The ability to tune the electronic properties of the this compound ligand by modifying substituents on the aromatic rings offers a pathway to optimize catalytic performance.

Contributions to Fundamental Organic Synthesis Methodologies

The synthesis of this compound and its derivatives has contributed to the development of fundamental organic synthesis methodologies. The construction of the azoxy bridge and the subsequent functionalization of the aromatic rings often require the use of specific and sometimes novel synthetic techniques.

Furthermore, the study of the reaction mechanisms involved in the synthesis and transformations of azoxyanilines provides valuable insights into fundamental chemical principles. Understanding how these reactions proceed at a molecular level allows chemists to predict the outcomes of new reactions and to design more efficient and selective synthetic routes. chemistrydocs.com

The development of "green" or sustainable chemical processes is a major goal of modern chemistry. rcptm.commdpi.com Research into the synthesis of azoxyanilines can contribute to this goal by focusing on the development of methods that use less hazardous reagents, reduce waste, and are more energy-efficient. serdp-estcp.mil

Emerging Research Areas in this compound Chemistry

The field of this compound chemistry is continually evolving, with researchers exploring new and exciting applications for these versatile compounds. Several emerging research areas hold significant promise for the future.

One area of growing interest is the development of "smart" materials based on this compound derivatives. These could include materials that change their properties in response to external stimuli such as light, heat, or an electric field. The photo- and electro-active nature of some azoxy compounds makes them potential candidates for applications in molecular switches and sensors. uni-stuttgart.de

The interface between chemistry and biology is another promising frontier. While this article does not delve into biological applications, the structural similarity of azoxyanilines to some biologically active molecules suggests that future research could explore their potential in medicinal chemistry or as probes for biological processes. The development of biocatalytic methods for the synthesis and transformation of azoxyanilines is another area ripe for exploration, offering a more sustainable and selective approach to their production. nih.gov

Finally, the continued exploration of the fundamental chemistry of the azoxy group will undoubtedly lead to new discoveries and applications. A deeper understanding of its electronic structure, reactivity, and coordination chemistry will pave the way for the design of new catalysts, materials, and synthetic methodologies based on the this compound scaffold.

Environmental Footprint and Byproduct Formation in Azoxyaniline Synthesis

Strategies for Sustainable Production and Waste Minimization

Traditional methods for synthesizing azoxy compounds, including azoxyaniline, often involve the reduction of nitroaromatics under harsh reaction conditions, which can be energy-intensive and generate significant waste. rsc.org Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, energy efficiency, and the use of catalysts over stoichiometric reagents to minimize environmental impact. vapourtec.comacs.orgifrafragrance.org

Recent research has highlighted several innovative and sustainable methods:

Photocatalysis: The use of visible light-driven photocatalysis with supported silver-copper (B78288) (Ag-Cu) alloy nanoparticles offers an efficient and green pathway for the selective reduction of nitroaromatics to azoxy compounds. rsc.org This method operates under mild conditions and allows for fine-tuning of product selectivity by adjusting the wavelength of incident light. rsc.org

Single-Atom Catalysis: A highly efficient strategy employs individually dispersed cobalt atoms on niobium pentaoxide (Nb₂O₅) nanomeshes. nih.gov This non-precious metal catalyst facilitates the solvent-free, base-free selective hydrogenation of nitroaromatics to azoxy compounds with high conversion and selectivity at room temperature. nih.gov The absence of toxic solvents and reagents makes this an appealing green alternative. nih.gov

Process Optimization and Waste Reduction: Beyond the catalyst, waste minimization in the broader production process is critical. eiu.edu This includes strategies like using recoverable reaction media, such as azeotropes, to reduce solvent waste and facilitate catalyst recycling. mdpi.com Implementing a lifecycle assessment approach helps to identify and mitigate the environmental impacts across all stages of production, from raw material sourcing to final product synthesis. astrazeneca.comsdu.dkkth.se The goal is to design processes that are inherently safer and prevent pollution at its source. vapourtec.comun.org

Table 1: Comparison of Conventional vs. Sustainable Synthesis Strategies for Azoxy-Compounds
ParameterConventional Methods (e.g., Metal Reduction)Sustainable Catalytic Methods
Reaction ConditionsOften harsh (high temperature/pressure)Mild (e.g., room temperature, atmospheric pressure). nih.gov
SolventsOften uses organic solvents, which can be toxic.Can be performed solvent-free or in greener solvents like water. nih.govnih.gov
CatalystsMay use stoichiometric metal reductants (e.g., zinc powder), generating significant metal waste. nih.govUses highly efficient, recyclable catalysts (e.g., single-atom Co, Ag-Cu nanoparticles). rsc.orgnih.gov
Byproducts/WasteLower selectivity can lead to a mixture of products (e.g., anilines, nitroso compounds) and higher waste generation. nih.govsciencenet.cnHigh selectivity (up to 99%) minimizes byproducts and waste (high atom economy). acs.orgnih.gov
Energy EfficiencyGenerally lower due to harsh conditions. acs.orgHigher; some methods use visible light as an energy source (photocatalysis). rsc.orgacs.org

Formation of Metabolites from Azo-Linkage Degradation in Environmental Contexts

When released into the environment, compounds containing an azo linkage (-N=N-), such as this compound, are subject to degradation by various biotic and abiotic processes. The central azo bond is the primary site of initial transformation, particularly under anaerobic (oxygen-deficient) conditions found in sediments, some soils, and wastewater treatment systems. ijcmas.comijrrjournal.com

Microbial activity is the main driver of this degradation. A wide variety of microorganisms, including bacteria, fungi, and algae, produce enzymes called azoreductases. nih.govnih.gov These enzymes reductively cleave the azo bond, breaking the molecule into smaller aromatic amines. ijrrjournal.comnih.govnih.gov This initial breakdown often results in the decolorization of azo dyes. nih.gov

The primary metabolites formed from the reductive cleavage of the this compound azo-linkage are aromatic amines. For this compound itself, this degradation would be expected to yield aniline (B41778) and its derivatives. These aromatic amine metabolites are of significant environmental concern as many are more toxic, mutagenic, and carcinogenic than the parent azo compound. ijrrjournal.comnih.gov

Following the initial anaerobic cleavage, the resulting aromatic amines can be further degraded. ijcmas.com Under aerobic (oxygen-rich) conditions, microorganisms can mineralize these amines through ring cleavage, breaking them down into simpler, less harmful compounds like carbon dioxide and water. ijcmas.com Therefore, a sequential anaerobic-aerobic process is often considered the most effective pathway for the complete bioremediation of azo compounds. ijcmas.com

The degradation pathway can be influenced by several factors:

Microbial Species: Different bacteria (e.g., Bacillus subtilis) and fungi (e.g., Phanerochaete chrysosporium) have varying efficiencies and mechanisms for degrading azo compounds. nih.gov

Environmental Conditions: The availability of oxygen is a critical determinant. Anaerobic conditions favor the initial azo bond cleavage, while aerobic conditions are necessary for the subsequent degradation of the resulting amines. ijcmas.com

Molecular Structure: The specific structure of the azo compound, including the types and positions of substituent groups on the aromatic rings, can affect the rate and pathway of degradation. nih.gov

Table 2: Environmental Degradation of Azo-Linkages and Potential Metabolites
ProcessEnvironmental ContextKey MediatorsPrimary MetabolitesPotential Further Degradation
Reductive Cleavage of Azo-LinkageAnaerobic (e.g., sediments, wastewater)Microbial Azoreductases (from bacteria, fungi, algae). nih.govnih.govAromatic Amines (e.g., Aniline, Phenylenediamines). nih.govFurther breakdown of amines under aerobic conditions. ijcmas.com
Oxidative DegradationAerobic (e.g., surface water, soil)Fungal Ligninolytic Peroxidases. nih.govCan involve both asymmetric and symmetric cleavage of the azo bond. nih.govMineralization to CO₂, water, and inorganic ions. ijcmas.com
PhotodegradationSurface Water, Soil SurfaceSunlight (UV and visible light).Various photo-oxidation and reduction products. epa.govCan lead to partial or complete mineralization.

Q & A

Q. What are the standard synthetic routes for preparing azoxyaniline and its derivatives?

this compound derivatives are synthesized via oxidation and reduction reactions. For example, p,p'-azoxyaniline can be prepared by oxidizing 4-amino-2-nitroacetanilide with Caro’s acid (H2SO5) in dioxane . Another method involves deacetylating azoxyacetanilide using potash (KOH), yielding para-azoxyaniline with a melting point of 182–184°C and solubility in alcohol . These reactions require precise control of stoichiometry and reaction time to avoid side products like azo or hydrazo derivatives.

Q. How can structural isomerism in this compound derivatives be characterized experimentally?

Isomers such as o,o', m,m', and p,p'-azoxyaniline are distinguished using spectroscopic techniques:

  • UV-Vis spectroscopy identifies conjugation patterns based on absorption maxima.
  • IR spectroscopy detects functional groups (e.g., NH2 stretching) and nitro group vibrations .
  • Elemental analysis (e.g., platinum salt formation) confirms molecular composition, as demonstrated by a 30.85% platinum yield in para-azoxyaniline’s platinum salt .

Table 1: Key Properties of this compound Isomers

IsomerMelting Point (°C)Solubility ProfileReference
p,p'-Azoxyaniline182–184Soluble in alcohol, sparingly in water
o,o'-AzoxyanilineNot reportedLikely low solubility

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound derivatives?

Yield optimization requires balancing solvent choice, temperature, and catalyst activity. For instance, the synthesis of 4,4'-bis(acetamido)-3,3'-dinitroazoxybenzene in dioxane achieves moderate yields (39–41%) due to competing side reactions like over-oxidation . Purity is enhanced via recrystallization (e.g., para-azoxyaniline’s hydrochloride salt crystallizes from aqueous solutions) . Advanced techniques like HPLC or TLC monitoring can identify intermediates and optimize reaction quenching.

Q. What contradictions exist in historical vs. modern data on this compound’s reduction mechanisms, and how can they be resolved?

Early studies reported this compound’s reduction to paraphenylenediamine using tin/HCl or ammonium sulfide , but modern replication often reveals mixed products (e.g., azo or hydrazo derivatives). To resolve discrepancies:

  • Controlled Replication : Repeat historical methods (e.g., sealed-tube reactions at 100°C) while monitoring reaction progress via NMR or mass spectrometry.
  • Side-Reaction Analysis : Use GC-MS to detect byproducts and adjust reducing agents (e.g., substituting Zn/HCl for tin).

Q. What methodological approaches are recommended for analyzing this compound’s spectroscopic data in complex matrices?

  • High-Resolution MS : Resolves molecular ion peaks for this compound derivatives, distinguishing them from azo/hydrazo analogs.
  • XRD Crystallography : Clarifies molecular packing and hydrogen-bonding patterns in salts (e.g., sulfate or hydrochloride salts) .
  • Comparative IR Analysis : Track nitro group reduction (e.g., loss of NO2 peaks at ~1520 cm<sup>−1</sup>) during derivatization .

Q. Table 2: Analytical Techniques for this compound Derivatives

TechniqueApplicationExample FindingReference
Elemental AnalysisConfirms stoichiometry of salts39.06% Cl in paraphenylenediamine HCl vs. 39.19% theoretical
UV-VisTracks conjugation changes during redoxShift from λmax 450 nm (azoxy) to 300 nm (diamine)

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound derivatives?

  • Standardized Protocols : Reproduce syntheses using pure precursors (e.g., HPLC-grade aniline) to exclude impurity effects.
  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting points, FTIR for functional groups) .
  • Meta-Analysis : Aggregate historical data (e.g., 19th-century journals ) with modern databases (e.g., Reaxys) to identify systematic errors.

Note : Avoid citing non-peer-reviewed sources (e.g., ). Prioritize primary literature and validated spectral databases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.